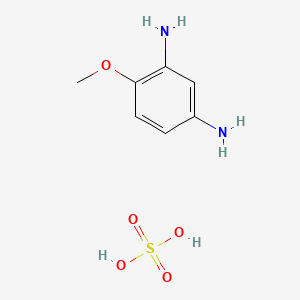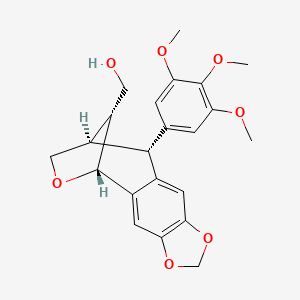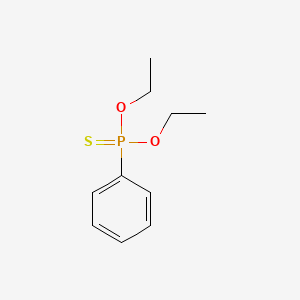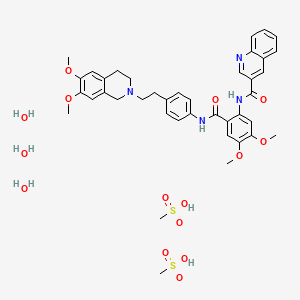![molecular formula C18H24ClNO4 B3029396 2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid CAS No. 644982-77-4](/img/structure/B3029396.png)
2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid
Overview
Description
2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid is a chemical compound with the molecular formula C18H24ClNO4 . It is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Molecular Structure Analysis
The empirical formula of this compound is C18H25NO4 . The molecular weight is 319.40 . The SMILES string representation of the molecule is O=C(N(CC1)CCC1C2=CC(CC(O)=O)=CC=C2)OC©©C .Physical And Chemical Properties Analysis
The compound is a powder . It has a functional group Boc carboxylic acid . The storage temperature is 2-8°C .Scientific Research Applications
Environmental Impact and Biodegradation of Related Compounds
Environmental Fate of Phenolic Compounds : Phenolic acids, including compounds structurally related to the one , have been extensively studied for their environmental fate, biodegradation, and potential toxicological impacts. For instance, chlorogenic acid (CGA), a widely studied phenolic acid, shows significant biological activity, suggesting that the environmental persistence and effects of phenolic compounds need careful consideration (Naveed et al., 2018).
Biodegradation and Fate in Soil and Water : The biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater has been reviewed, identifying microorganisms capable of degrading similar compounds aerobically. This highlights the potential for microbial remediation strategies for environmental pollutants (Thornton et al., 2020).
Toxicity and Environmental Concerns : Studies on the toxicity and environmental concerns of widely used herbicides, such as 2,4-D, indicate the potential harmful effects on non-target organisms and ecosystems. This underscores the importance of researching alternative compounds with lower toxicity and environmental impact (Islam et al., 2017).
Application in Synthesis and Industrial Processes
Synthesis of N-heterocycles : The application of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines showcases the utility of such compounds in producing structurally diverse and therapeutically relevant molecules (Philip et al., 2020).
Organic Acids in Industry : The use of organic acids for various industrial applications, including acidizing operations in oil and gas exploration, highlights the relevance of studying compounds like 2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid in enhancing process efficiencies and addressing environmental concerns (Alhamad et al., 2020).
Mechanism of Action
Target of Action
It is known to be used as a linker in protac (proteolysis targeting chimera) development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound acts as a linker in PROTACs, contributing to the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . The rigidity of the linker, such as in this compound, can impact the 3D orientation of the degrader and thus the formation of this ternary complex .
Biochemical Pathways
The compound, as part of a PROTAC, affects the ubiquitin-proteasome system, a major pathway for protein degradation in cells . By tagging specific proteins for degradation, it can influence various biochemical pathways depending on the function of the target protein .
Pharmacokinetics
The design of protacs, including the choice of linker, can significantly impact their pharmacokinetic properties .
Result of Action
The result of the compound’s action is the degradation of the target protein . This can lead to various molecular and cellular effects depending on the role of the degraded protein .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of the compound .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid plays a significant role in biochemical reactions, particularly in the context of targeted protein degradation. This compound interacts with various enzymes, proteins, and other biomolecules to facilitate the degradation of target proteins. It acts as a linker in PROTAC® molecules, which are designed to recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome . The nature of these interactions is crucial for the efficacy of PROTAC® molecules, as the linker must provide the appropriate spatial arrangement to enable the formation of a stable ternary complex between the target protein, the PROTAC® molecule, and the E3 ligase .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. By facilitating the degradation of specific target proteins, this compound can influence cell function in multiple ways. For instance, it can modulate cell signaling pathways, alter gene expression, and affect cellular metabolism . The degradation of target proteins can lead to the downregulation of oncogenic pathways in cancer cells, thereby inhibiting cell proliferation and inducing apoptosis . Additionally, the compound’s role in targeted protein degradation can be harnessed to study the function of specific proteins in various cellular contexts, providing valuable insights into cellular biology .
Molecular Mechanism
The molecular mechanism of action of this compound involves its function as a linker in PROTAC® molecules. This compound facilitates the binding interactions between the target protein and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . The binding interactions are mediated by the specific chemical structure of the linker, which ensures the proper spatial arrangement of the PROTAC® components . Additionally, the compound may influence enzyme inhibition or activation and changes in gene expression by modulating the levels of specific proteins within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained protein degradation and modulation of cellular pathways, which can lead to changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively facilitates targeted protein degradation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular processes . Threshold effects have been identified, indicating the optimal dosage range for achieving the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and function. The compound interacts with various enzymes and cofactors that facilitate its metabolism and degradation . These interactions can affect metabolic flux and metabolite levels within the cell, thereby influencing the overall cellular response to the compound . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and function. The compound is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions can influence the compound’s distribution within different cellular compartments, thereby affecting its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in targeted protein degradation .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . These localization signals ensure that the compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy in targeted protein degradation . Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
properties
IUPAC Name |
2-[4-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-9-7-18(8-10-20,12-15(21)22)13-5-4-6-14(19)11-13/h4-6,11H,7-10,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWWQWVGDHILFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142850 | |
| Record name | 4-(3-Chlorophenyl)-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
644982-77-4 | |
| Record name | 4-(3-Chlorophenyl)-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644982-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chlorophenyl)-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3029318.png)










